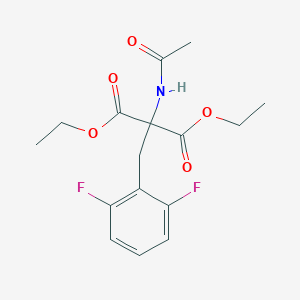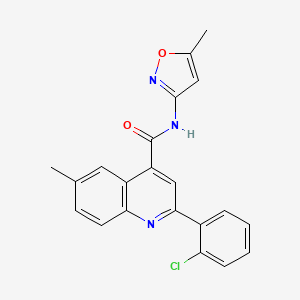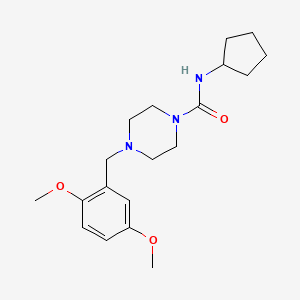![molecular formula C23H21ClN2O3 B4791820 N-benzyl-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B4791820.png)
N-benzyl-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzamide
Übersicht
Beschreibung
N-benzyl-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its benzamide structure, which is substituted with a benzyl group and a 3-chloro-2-methylanilino group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzamide in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution with 3-chloro-2-methylanilino Group: The final step involves the substitution of the benzamide with the 3-chloro-2-methylanilino group. This is typically achieved through a nucleophilic substitution reaction, where the benzamide reacts with 3-chloro-2-methylaniline in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and anilino positions, using reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides or anilines.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-benzyl-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition. The exact molecular targets and pathways vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzamide can be compared with other similar compounds, such as:
N-butylbenzamide: Similar in structure but with a butyl group instead of a benzyl group.
N-benzyl-4-oxo-2-phenylbutanamide: Similar in structure but with a phenyl group instead of the 3-chloro-2-methylanilino group.
N-benzyl-4-(2-oxo-2-phenylethoxy)benzamide: Similar in structure but with a phenylethoxy group instead of the 3-chloro-2-methylanilino group.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-benzyl-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-16-20(24)8-5-9-21(16)26-22(27)15-29-19-12-10-18(11-13-19)23(28)25-14-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGUPNBOMLFIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-2-chloro-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4791743.png)
![3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4791750.png)
![2-[(3-Bromophenyl)methylsulfanyl]-1-methylimidazole;hydrochloride](/img/structure/B4791759.png)

![ethyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4791770.png)
![ethyl (2E)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4791775.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-propylglycinamide](/img/structure/B4791786.png)

![N-(3,5-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4791805.png)
![2-(bicyclo[2.2.1]hept-2-yl)-N-(5,6-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)acetamide](/img/structure/B4791806.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4791812.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]urea](/img/structure/B4791818.png)
![2-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}-6-METHOXYPHENYL METHYL ETHER](/img/structure/B4791825.png)
